molecular formula C22H20S B14638999 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- CAS No. 53512-25-7

9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-

Cat. No.: B14638999
CAS No.: 53512-25-7
M. Wt: 316.5 g/mol
InChI Key: KMNWZDKPCSAFFQ-UHFFFAOYSA-N
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Description

9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-: is a chemical compound known for its unique structural and electronic properties It belongs to the thioxanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated thioxanthenes, and alkylated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and photoinitiators for polymerization reactions .

Biology: The compound’s ability to interact with biological molecules has led to its exploration in biological research. It is studied for its potential as a fluorescent probe and in the development of bioimaging agents .

Medicine: In medicine, derivatives of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- are investigated for their pharmacological properties. They are explored for their potential as therapeutic agents in the treatment of various diseases .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in photoinitiation or as a fluorescent probe .

Properties

CAS No.

53512-25-7

Molecular Formula

C22H20S

Molecular Weight

316.5 g/mol

IUPAC Name

9-(2,4,6-trimethylphenyl)-9H-thioxanthene

InChI

InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,22H,1-3H3

InChI Key

KMNWZDKPCSAFFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3SC4=CC=CC=C24)C

Origin of Product

United States

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